

Technical Guide: 5-Chloro-2-(methylthio)benzothiazole[1]

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Compound of Interest

Compound Name: 5-Chloro-2-(methylthio)benzothiazole

CAS No.: 3507-41-3

Cat. No.: B1585138

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Executive Summary & Chemical Identity

5-Chloro-2-(methylthio)benzothiazole (CAS: 3507-41-3) is a substituted benzothiazole derivative characterized by two distinct reactive handles: a nucleofugal methylthio ether at the C2 position and an aryl chloride at the C5 position.[1] This dual functionality allows for orthogonal functionalization, making it a valuable building block for "scaffold hopping" in drug discovery and the synthesis of fungicidal agents.

Physicochemical Profile

Property	Value	Note
CAS Number	3507-41-3	Distinct from the 6-chloro isomer
Molecular Formula	C ₈ H ₆ CINS ₂	
Molecular Weight	215.72 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	73 – 77 °C	Literature range [1, 2]
Boiling Point	~337 °C	Predicted at 760 mmHg
Density	1.45 g/cm ³	High density due to sulfur/chlorine content
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Insoluble in water	Lipophilic scaffold

Synthetic Methodology

The industrial and laboratory synthesis of **5-Chloro-2-(methylthio)benzothiazole** predominantly follows a convergent route starting from 2,5-dichloroaniline. This approach ensures high regioselectivity for the chlorine substituent.

Protocol: Thiolation and Methylation

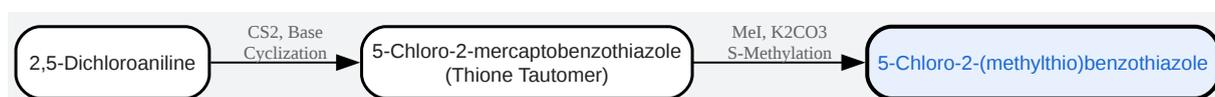
- **Formation of the Benzothiazole Core:** 2,5-Dichloroaniline is reacted with carbon disulfide (CS₂) and a base (or potassium ethyl xanthate) under high temperature/pressure to yield 5-chloro-2-mercaptobenzothiazole (CAS: 5331-91-9).
- **S-Methylation:** The intermediate thiol is treated with a methylating agent (Methyl iodide or Dimethyl sulfate) in the presence of a mild base (K₂CO₃ or NaOH) in acetone or DMF.

Step-by-Step Laboratory Scale Protocol:

- **Dissolution:** Dissolve 10.0 g (49.6 mmol) of 5-chloro-2-mercaptobenzothiazole in 100 mL of DMF.

- Deprotonation: Add 13.8 g (100 mmol) of anhydrous K_2CO_3 . Stir at room temperature for 30 minutes.
- Methylation: Add 3.4 mL (54 mmol) of Methyl Iodide (MeI) dropwise over 10 minutes. Caution: MeI is a carcinogen.
- Reaction: Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Pour mixture into 500 mL ice water. The product precipitates.[2] Filter, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Pathway



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Figure 1: Convergent synthesis from aniline precursors via the mercaptan intermediate.

Chemical Reactivity & Functionalization

The utility of **5-Chloro-2-(methylthio)benzothiazole** lies in its orthogonal reactivity. The molecule possesses two sites susceptible to modification under different conditions.[3]

A. The C2-Position: Nucleophilic Displacement (S_NAr)

The C2 position is activated by the adjacent ring nitrogen (C=N bond), making it electrophilic. However, the methylthio (-SMe) group is a relatively poor leaving group compared to halogens or sulfones.

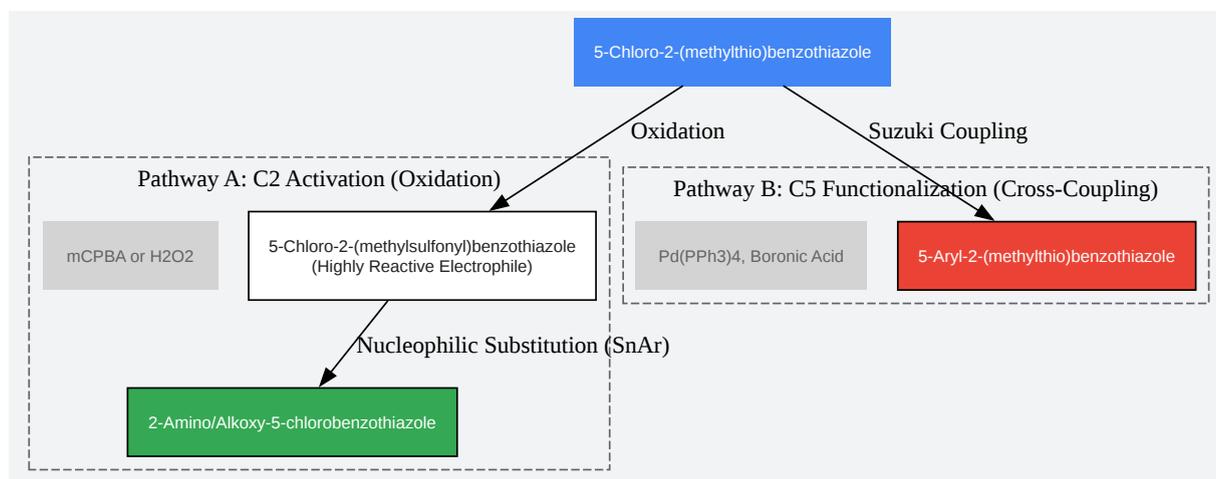
- Direct Displacement: Requires harsh conditions (high heat, strong nucleophiles like neat amines).
- Oxidative Activation (The Sulfone Route): To facilitate substitution under mild conditions, the sulfide is oxidized to the sulfone (-SO₂Me) or sulfoxide (-S(=O)Me). The sulfone is an excellent leaving group, allowing displacement by amines, alkoxides, or thiols at room temperature.

B. The C5-Position: Transition Metal Catalysis

The C5-chlorine atom is deactivated towards nucleophilic aromatic substitution but is an ideal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

- **Selectivity:** In a Pd-catalyzed reaction, the C5-Cl bond will react, leaving the C2-SMe group intact (unless the C2 position is activated as a sulfone/halide, in which case competition may occur).

Reactivity Logic Diagram



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Figure 2: Divergent reactivity pathways allowing selective functionalization at C2 or C5.

Applications in Drug Discovery

In Medicinal Chemistry, this scaffold is often used as a bioisostere for indole or quinoline cores. The sulfur atom increases lipophilicity (LogP), improving membrane permeability.

- Antitumor Agents: Derivatives functionalized at C2 (via amine displacement) have shown potency against breast cancer cell lines (MCF-7) [3].
- Antimicrobials: The 5-chloro substitution pattern is frequently associated with enhanced antifungal activity compared to the unsubstituted parent.
- CNS Activity: Benzothiazoles are privileged structures for binding to adenosine receptors; the 5-chloro group provides a halogen bond acceptor capability that can anchor the molecule in the receptor pocket.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard Class	Statement	Precaution
Skin Irritation	Causes skin irritation (H315)	Wear nitrile gloves (≥ 0.11 mm).
Eye Irritation	Causes serious eye irritation (H319)	Use safety goggles. Rinse immediately if exposed.
Aquatic Toxicity	Toxic to aquatic life with long-lasting effects (H411)	Do not release into drains. Collect waste for incineration.
Incompatibility	Strong Oxidizing Agents	Avoid contact with concentrated H ₂ O ₂ or nitric acid unless in controlled synthesis.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide.

References

- Chem-Impex International. (n.d.). **5-Chloro-2-(methylthio)benzothiazole** Product Data. Retrieved from
- iChemical. (n.d.). Properties of **5-Chloro-2-(methylthio)benzothiazole**. Retrieved from

- ResearchGate. (2020). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives. Retrieved from
- Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-mercaptobenzothiazole. Retrieved from
- PubChem. (n.d.).^[4] 2-(Methylthio)benzothiazole Compound Summary. National Library of Medicine. Retrieved from

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Sources

- [1. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [2. chempap.org](https://chempap.org) [chempap.org]
- [3. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [4. chemimpex.com](https://chemimpex.com) [chemimpex.com]
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